オキラクトマイシン

説明

Okilactomycin is a lactone group antibiotic isolated from the culture filtrate of a strain of actinomycetes (Streptomyces species) . It was discovered in 1987 .

Synthesis Analysis

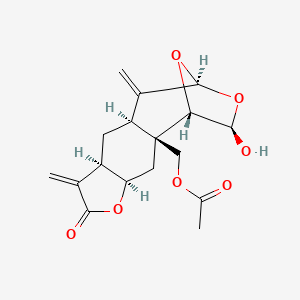

The total synthesis of Okilactomycin has been achieved through several steps. The synthesis process involves a substrate-controlled, diastereoselective intramolecular Diels-Alder (IMDA) reaction . Another synthesis approach utilized a Petasis-Ferrier union/rearrangement to construct the 2,6-cis-tetrahydropyanone core .

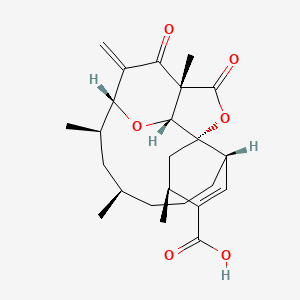

Molecular Structure Analysis

Okilactomycin has a complex molecular structure with a molecular weight of 416.51 and a formula of C24H32O6 . The structure includes a lactone group and is derived from Streptomyces species .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Okilactomycin include a substrate-controlled, diastereoselective intramolecular Diels-Alder (IMDA) reaction, a Petasis-Ferrier union/rearrangement, and a ring-closing metathesis .

科学的研究の応用

抗菌剤

オキラクトマイシンは、効果的な抗菌剤であることが判明しています。 これは、ストレプトマイセス・スカブリスポルスから発見され、黄色ブドウ球菌を含むグラム陽性菌に対して顕著な活性を示しています 。 主要な化合物であるオキラクトマイシンは、最も活性が高く、アンチセンスアッセイに対して3〜12 lg/mlの最小検出濃度を示し、グラム陽性菌に対して4〜16 lg/mlのMICを示しました .

タンパク質合成阻害

オキラクトマイシンは、タンパク質合成の潜在的な阻害剤として特定されています。 これは、リボソーム機械、特に小さなリボソームタンパク質S4(RPSD)を標的としており、これは、臨床的に効果的かつ安全な抗生物質の開発のための新しい標的です 。 すべての化合物は、DNAおよびタンパク質合成よりもRNA合成のわずかな優先的阻害を示しました .

アンチセンス技術

オキラクトマイシンとその類縁体の発見は、アンチセンス技術によって促進されました。 この技術は、感度が高いため、弱くても新しい抗生物質を生み出し続けています .

抗腫瘍抗生物質

オキラクトマイシンは、抗腫瘍抗生物質として特定されています。 抗腫瘍抗生物質(-)オキラクトマイシンに対する効果的な非対称全合成が達成されました .

全合成

オキラクトマイシンは、収束戦略を用いて全合成されました。 これには、C(1)およびC(13)立体異性体中心を導入するジアステレオ選択的オキシコープ転位/酸化シーケンス; 13員環状マクロサイクル環内に記述された高度に官能化されたテトラヒドロピラノンを構築するためのペタシス-フェリエ結合/転位; 組込みの二環式ラクトンにアクセスするための分子内化学選択的アシル化; そして、マクロサイクル環を生成する効率的な環状閉環メタセシス(RCM)反応が含まれます .

RNA合成阻害剤

オキラクトマイシンとその類縁体は、RNA合成阻害剤として特定されています。 これらは、DNAおよびタンパク質合成よりもRNA合成のわずかな優先的阻害を示しました .

作用機序

Target of Action

Okilactomycin primarily targets the small ribosomal protein S4 (RPSD), a component of the ribosomal machinery . The ribosome, composed of two asymmetric macromolecular units, is responsible for protein synthesis. Ribosomal proteins like RPSD help maintain the ribosome’s quaternary structure . Inhibiting the synthesis of an r-protein like RPSD can lead to the loss of function and may result in the inhibition of bacterial protein synthesis .

Mode of Action

Okilactomycin interacts with its target, RPSD, leading to a preferential inhibition of RNA synthesis . This interaction disturbs the protein synthesis process, which is a composite result of disturbances due to both rRNA and ribosomal protein interactions . The mode of action of Okilactomycin may also involve targeting the bacterial fsr Quorum Sensing (QS) system .

Biochemical Pathways

It is known that the compound inhibits rna synthesis, which is a crucial part of the protein synthesis pathway . This inhibition likely disrupts multiple downstream effects and cellular processes that rely on protein synthesis.

Pharmacokinetics

It is known that the compound exhibits activity against gram-positive bacteria, including staphylococcus aureus, with a minimum detection concentration of 3–12 µg/ml

Result of Action

The primary result of Okilactomycin’s action is the inhibition of protein synthesis in bacteria, leading to antibacterial effects . It has been observed that Okilactomycin inhibits 70% of the gelatinase production of Enterococcus faecalis at a 10 µM concentration without a dramatic influence on the bacterial growth . This indicates that Okilactomycin can have a significant impact on bacterial virulence factors.

将来の方向性

生化学分析

Biochemical Properties

Okilactomycin plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with ribosomal protein S4 (RPSD), a component of the ribosomal machinery . By binding to RPSD, Okilactomycin disrupts the ribosome’s quaternary structure, leading to the inhibition of protein synthesis. This interaction is crucial for its antibacterial activity, as it prevents the bacteria from producing essential proteins required for their survival .

Cellular Effects

Okilactomycin exhibits various effects on different cell types and cellular processes. It has been shown to inhibit the production of gelatinase (GelE) in Enterococcus faecalis at a concentration of 20 µM, with minimal impact on bacterial growth . Additionally, Okilactomycin influences cell signaling pathways and gene expression by targeting quorum sensing systems in Gram-positive bacteria, thereby reducing the expression of virulence genes . This modulation of cellular metabolism and gene expression highlights its potential as an anti-virulence agent.

Molecular Mechanism

The molecular mechanism of Okilactomycin involves its binding interactions with ribosomal proteins and RNA. By targeting ribosomal protein S4, Okilactomycin alters the conformation of the ribosome, leading to the inhibition of protein synthesis . This disruption of protein synthesis is a composite result of disturbances in both rRNA and ribosomal protein interactions. Additionally, Okilactomycin’s ability to inhibit RNA synthesis further contributes to its antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Okilactomycin have been observed to change over time. Studies have shown that Okilactomycin maintains its stability and activity over extended periods, making it a reliable compound for long-term experiments

Dosage Effects in Animal Models

The effects of Okilactomycin vary with different dosages in animal models. At lower doses, Okilactomycin exhibits antitumor activity against Ehrlich ascites carcinoma, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

Okilactomycin is involved in unique metabolic pathways within the producing organism, Streptomyces griseoflavus. The biosynthesis of Okilactomycin involves the incorporation of carbon atoms from precursors such as acetate, propionate, and glucose . These metabolic pathways highlight the complex nature of Okilactomycin’s production and its interactions with various enzymes and cofactors.

Transport and Distribution

Within cells and tissues, Okilactomycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity. Understanding the transport mechanisms can provide insights into its efficacy and potential side effects.

Subcellular Localization

Okilactomycin’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized within the ribosomal machinery, where it exerts its inhibitory effects on protein synthesis

特性

IUPAC Name |

(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZIMLFKBWIOJJ-ZRHSTDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

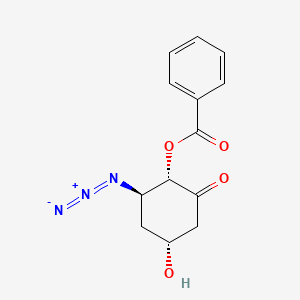

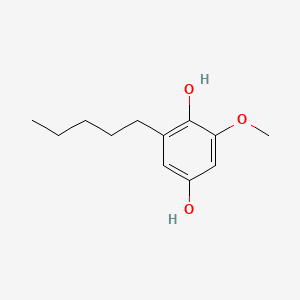

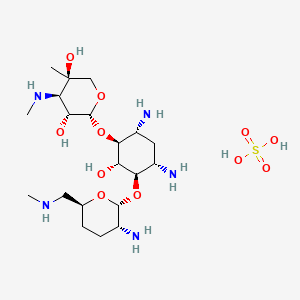

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)